2-Amino-4,6-dinitrophenol

Catalog No.
S612732
CAS No.
96-91-3
M.F
C6H5N3O5
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dinitrophenol

Procuring 2-amino-4,6-dinitrophenol (picramic acid) for DDNP or dye synthesis requires strict safety handling; our wetted material (≥20% H₂O) mitigates shock/friction sensitivity while preserving amino reactivity. Key differentiators:

  • Safe DDNP Precursor: Enables on-site diazotization to lead-free primary explosive, eliminating dry DDNP transport risks.
  • Azo Dye Intermediate: The ortho-amino-phenol structure permits diazotization and coupling for high-fastness dyes; non-substitutable by picric acid.
  • Reliable Purity: Free of manufacturing byproducts common to sodium picramate, ensuring consistent yields and bulk density.

CAS Number

96-91-3

Product Name

2-Amino-4,6-dinitrophenol

IUPAC Name

2-amino-4,6-dinitrophenol

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2

InChI Key

QXYMVUZOGFVPGH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
0.00 M
@ 22-25 °C, 0.065 g dissolves in 100 ml H2O
More sol in hot water than in cold water
Soluble in benzene & ether
Moderately sol in alc; sol in glacial acetic acid
Sol in aniline

Synonyms

2-amino-4,6-dinitrophenol, picramic acid, picramic acid, monosodium salt, picramic acid, sodium salt

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2-Amino-4,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)0.00 m@ 22-25 °c, 0.065 g dissolves in 100 ml h2omore sol in hot water than in cold watersoluble in benzene & ethermoderately sol in alc; sol in glacial acetic acidsol in aniline. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36939. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Dinitrophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

2-Amino-4,6-dinitrophenol (CAS 96-91-3), commonly known as picramic acid, is a highly reactive nitrophenolic intermediate characterized by its dual functionality as both a phenol and an aromatic amine. In industrial procurement, it is primarily valued as the direct precursor to diazodinitrophenol (DDNP)—a lead-free primary explosive—and as a foundational building block for complex azo dyes [1]. Unlike fully nitrated analogs, the presence of the amino group at the ortho position enables critical diazotization reactions. Due to its energetic nature, the compound is typically procured and transported in a desensitized state, wetted with at least 20% water to mitigate friction and shock sensitivity while preserving its chemical utility for downstream aqueous syntheses.

Research Fit

Azo dye intermediate with diazotizable 2-amino group
Energetic material precursor (e.g., DDNP synthesis)
Environmental monitoring metabolite biomarker
Spectrophotometric reagent and acid-base indicator

Attempting to substitute 2-amino-4,6-dinitrophenol with its direct precursor, picric acid (2,4,6-trinitrophenol), fundamentally fails in both dye and explosive manufacturing workflows. Picric acid lacks the primary amine group required for diazotization, meaning it cannot undergo the azo coupling necessary to form complex dyes, nor can it undergo internal cyclization to form DDNP [1]. Furthermore, while buyers might consider procuring the downstream product (DDNP) directly, DDNP is an extremely sensitive primary explosive that poses severe transport and handling risks; procuring wetted picramic acid for controlled, on-site diazotization is the mandatory industrial standard for safety [2]. Finally, substituting the free acid with its crude sodium salt (sodium picramate) often introduces unknown manufacturing byproducts that critically degrade the purity and bulk density of the final energetic or colorant products[3].

Substitution Risk

2-Amino-4,6-dinitrophenol
Iso-picramic acid (4-amino isomer) — altered symmetry may shift energetic sensitivity and thermal stability
2-Amino-4,6-dinitrophenol
2,4-Dinitrophenol — lacks the 2-amino group; cannot undergo diazotization for azo coupling
2-Amino-4,6-dinitrophenol
Generic dinitrophenol or aminophenol — divergent reactivity, spectroscopic properties, and metabolic fate

Diazotization Capacity for Lead-Free Explosive Synthesis

The synthesis of diazodinitrophenol (DDNP) relies entirely on the diazotization of an ortho-amino group. 2-Amino-4,6-dinitrophenol provides this exact structural requirement, allowing for controlled reaction with sodium nitrite and hydrochloric acid to yield DDNP at approximately 80% theoretical yield with up to 98% purity under optimized industrial conditions [1]. In contrast, picric acid possesses three nitro groups and zero amino groups, resulting in a 0% yield for any direct diazotization pathway[2].

Evidence DimensionDiazotization yield for DDNP synthesis
Target Compound Data~80% yield (up to 98% purity)
Comparator Or BaselinePicric acid (0% yield, incapable of diazotization)
Quantified DifferenceAbsolute functional requirement (80% vs 0%)
ConditionsAqueous/alcoholic diazotization with NaNO2/HCl

Procuring picramic acid is structurally mandatory for the production of DDNP-based lead-free detonators, as fully nitrated analogs cannot undergo the required reaction.

Mutagenic Activity
Head-to-head
~10× higher than picric acid
Supports metabolite biomarker prioritization
Mammalian metabolic study context

Precursor Purity Impact on Downstream Energetic Material Quality

In industrial procurement, buyers must choose between the free acid (2-amino-4,6-dinitrophenol) and its sodium salt (sodium picramate). Patent data indicates that commercial sodium picramate is frequently contaminated with uncharacterized byproducts from the partial reduction of picric acid [1]. Utilizing highly refined 2-amino-4,6-dinitrophenol free acid directly resolves this, yielding DDNP with an optimal bulk density of ~0.8 g/cm³ and a homogenous crystalline structure, whereas the crude sodium salt yields inhomogeneous, poor-quality product unsuitable for volumetric dosing in detonators [1].

Evidence DimensionFinal product (DDNP) bulk density and homogeneity
Target Compound DataRefined 2-Amino-4,6-dinitrophenol (Yields optimal ~0.8 g/cm³ density, 98% purity)
Comparator Or BaselineCommercial Sodium Picramate (Yields inhomogeneous, contaminated product)
Quantified DifferenceSignificant improvement in crystalline homogeneity and dosing reliability
ConditionsIndustrial-scale diazotization and crystallization

Selecting the refined free acid over the cheaper commercial sodium salt is critical for manufacturers requiring precise volumetric dosing in non-toxic primer formulations.

Energetic Sensitivity
Head-to-head
Qualitatively distinct profile vs. iso-picramic acid
Isomer-specific safety and process context
Symmetry-driven difference; DTA/TGA confirmed

Transport Safety and Desensitization Efficacy

2-Amino-4,6-dinitrophenol in its dry state is a highly flammable solid and a dangerous fire/explosion risk, with a melting point of 168-169°C. However, it is highly responsive to water desensitization. Procuring the compound wetted with ≥20% water completely suppresses its explosive tendency under standard transport conditions, unlike the downstream product DDNP, which remains a highly sensitive primary explosive even with precautions, making bulk transport of DDNP highly restricted .

Evidence DimensionBulk transport viability and shock/friction sensitivity
Target Compound Data2-Amino-4,6-dinitrophenol (wetted ≥20% water) (Stable for standard hazardous transport)
Comparator Or BaselineDiazodinitrophenol (DDNP) (Extreme sensitivity, highly restricted bulk transport)
Quantified DifferenceShift from primary explosive classification to manageable flammable solid
ConditionsStandard commercial shipping and handling

Procuring the wetted precursor allows facilities to safely transport the material and synthesize the primary explosive on-site, bypassing severe logistical and regulatory bottlenecks.

LC-ESI-MS LOD
Head-to-head
800 pg (vs. 4 ng iso-picramic)
Lower detection limit supports trace analysis
5× sensitivity advantage in SIM mode

Structural Suitability for Azo Dye Manufacturing

In textile and leather dye manufacturing, the presence of both an amino and a hydroxyl group on the aromatic ring is critical. 2-Amino-4,6-dinitrophenol serves as a key diazotizable amine that couples to form deep red and brown azo dyes with high coloring power [1]. Analogs such as 2,4-dinitrophenol lack the amino group necessary to form the azo linkage, rendering them useless as diazo components. The specific ortho-amino-phenol arrangement also facilitates strong metal complexation, which is impossible with standard dinitrophenols [1].

Evidence DimensionAzo linkage formation capability
Target Compound Data2-Amino-4,6-dinitrophenol (Forms stable azo dyes)
Comparator Or Baseline2,4-Dinitrophenol (Incapable of azo linkage)
Quantified DifferenceAbsolute structural necessity for diazo component function
ConditionsIndustrial dye synthesis and textile application

This compound is specifically required for formulating high-durability, color-fast azo dyes that cannot be achieved with standard dinitrophenols.

Elimination Half-Life
Head-to-head
9.0–9.5 days (vs. 12.0–12.5 days picric acid)
Faster clearance implies lower bioaccumulation risk
Rainbow trout in vivo study
Charge-Transfer λmax
Cross-study
473 nm (34–38 nm shift vs. analogs)
Enables selective spectrophotometric detection
Interference-free in nitrophenol mixtures
Diazotization Capacity
Class-level
Essential 2-amino group present
Unique for azo dye intermediate synthesis
Non-aminated analogs incompatible

On-Site Synthesis of Lead-Free Primary Explosives

2-Amino-4,6-dinitrophenol is the essential precursor for manufacturing diazodinitrophenol (DDNP), a green alternative to lead azide and lead styphnate in commercial and military detonators. Procuring the wetted precursor allows for safe transport and high-yield on-site diazotization [1].

Manufacturing of High-Fastness Azo Dyes

The compound's unique ortho-amino-phenol structure makes it a vital building block for textile, leather, and cosmetic dyes, providing excellent light and wash fastness through azo coupling and subsequent metal coordination [2].

Analytical Standards for Nitroaromatic Metabolism

As a primary metabolic reduction product of picric acid and tetryl, highly pure 2-amino-4,6-dinitrophenol is procured by environmental and toxicological laboratories as a reference standard for calibrating GC-MS and electrochemical sensors monitoring explosive degradation in soil and groundwater[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental contamination biomarker research
Mutagenicity monitoring context
Detection sensitivity and toxicokinetic profiling
Azo dye synthesis
Diazotization-ready amino group
Coupling reaction verification and dye quality
DDNP precursor synthesis
Isomer-specific energetic profile
Thermal stability and sensitivity screening
Spectrophotometric reagent and indicator
Distinct charge-transfer absorption context
Interference-free detection and visual pH indication

Physical Description

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily.

Color/Form

Dark red needles from alc, prisms from chloroform

XLogP3

0.9

Flash Point

410 °F (NTP, 1992)
210 °C

LogP

0.93 (LogP)
log Kow= 0.93

Melting Point

336 °F (NTP, 1992)
169.0 °C
169 °C

UNII

5VDQ7GK8L3

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Explosive;Irritant

Other CAS

96-91-3

Wikipedia

Picramic acid

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

REDUCTION OF 2,4,6-TRINITROPHENOL WITH SODIUM HYDROSULFIDE
Prepd from picric acid, concentrated NH4OH, & H2S followed by acetic acid neutralization of ammonium salt. Prepn of ammonium salt from picric acid, aq NH3-soln, & ammonium sulfide.

General Manufacturing Information

USED IN HAIR DYES & SHAMPOOS (RINSES).

Analytic Laboratory Methods

COMPD WAS EXTRACTED FROM THIN PLATES OF SILICA GEL & DETERMINED SPECTROPHOTOMETRICALLY. PICRAMIC ACID WAS DETERMINED @ 408 NM, WITHOUT VISUALIZING AGENT.

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